4-(Dibromomethyl)-2-fluorobenzonitrile
Overview
Description
4-(Dibromomethyl)-2-fluorobenzonitrile is an organic compound characterized by the presence of a dibromomethyl group, a fluorine atom, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibromomethyl)-2-fluorobenzonitrile typically involves the bromination of 2-fluorobenzonitrile. One common method includes the use of bromoform in the presence of a phase-transfer catalyst and a protic base. The reaction conditions often involve moderate temperatures and controlled addition of reagents to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Dibromomethyl)-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The dibromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of azides, amines, or ethers.
Reduction: Formation of 2-fluorobenzonitrile derivatives with a methyl group.
Oxidation: Formation of 4-(dibromomethyl)-2-fluorobenzaldehyde or 4-(dibromomethyl)-2-fluorobenzoic acid.
Scientific Research Applications
4-(Dibromomethyl)-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a genotoxic impurity in pharmaceutical compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(Dibromomethyl)-2-fluorobenzonitrile involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromine atoms. The compound can form covalent bonds with biological molecules, potentially leading to genotoxic effects. The molecular targets and pathways involved include DNA and protein interactions, which can result in mutagenic or cytotoxic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dibromomethyl)benzenecarbaldehyde
- 4-(Dibromomethyl)benzoic acid
- 4-(Dibromomethyl)-2-cyanobiphenyl
Uniqueness
4-(Dibromomethyl)-2-fluorobenzonitrile is unique due to the presence of both a fluorine atom and a dibromomethyl group on the benzene ring.
Properties
IUPAC Name |
4-(dibromomethyl)-2-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FN/c9-8(10)5-1-2-6(4-12)7(11)3-5/h1-3,8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSUYWGZBZMQSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Br)Br)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447411 | |
Record name | 4-(DIBROMOMETHYL)-2-FLUOROBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440105-58-8 | |
Record name | 4-(DIBROMOMETHYL)-2-FLUOROBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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